molecular formula C7H8F3NO B11779885 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole

5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole

Cat. No.: B11779885
M. Wt: 179.14 g/mol
InChI Key: FVGXODZDMVAYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-3-(fluoromethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a fluorinated bicyclic isoxazole derivative characterized by a fused cyclopentane-isoxazole core. The compound features two fluorine atoms at the 5,5-positions of the cyclopentane ring and a fluoromethyl substituent at the 3-position of the isoxazole moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with fluorinated heterocycles often explored in medicinal chemistry for improved bioavailability and target binding .

Properties

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

5,5-difluoro-3-(fluoromethyl)-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole

InChI

InChI=1S/C7H8F3NO/c8-3-5-4-1-7(9,10)2-6(4)12-11-5/h4,6H,1-3H2

InChI Key

FVGXODZDMVAYMM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC1(F)F)ON=C2CF

Origin of Product

United States

Preparation Methods

The synthesis of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . This metal-free synthetic route is advantageous due to its high yield and regiospecificity.

Chemical Reactions Analysis

5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The cyclopenta[d]isoxazole scaffold is shared among several analogs, but substituent variations critically influence their properties:

Compound Name Substituents Key Structural Differences
5,5-Difluoro-3-(fluoromethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole 5,5-difluoro (cyclopentane), 3-fluoromethyl (isoxazole) High fluorine content; compact fluoromethyl
Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate 3-ethoxycarbonyl (isoxazole) Ester group increases lipophilicity
5-Amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic acid 5-amino, 3,5-dicarboxylic acid Polar functional groups; zwitterionic potential
(3aR,4R,5R,6R,6aS)-6-(hydroxymethyl)-2-(methylideneamino)-... Hydroxymethyl, methylideneamino, hydroxyl groups Hydrophilic substituents; hydrogen bonding

Key Observations :

  • Fluorination Effects : The target compound’s difluoro and fluoromethyl groups enhance electronegativity and metabolic stability compared to ethyl ester () or carboxylate analogs (). Fluorine’s electron-withdrawing nature may also reduce ring basicity, altering reactivity .
  • Polarity : Analogs with hydroxyl or carboxylic acid groups () exhibit higher polarity, likely reducing membrane permeability compared to the fluorinated target compound.
  • Synthetic Accessibility : Ethyl ester derivatives () are commercially available with established synthesis routes, whereas fluorinated variants may require specialized fluorination techniques.

Reactivity and Functional Group Implications

  • Fluoromethyl vs. Ethoxycarbonyl : The fluoromethyl group in the target compound is less prone to hydrolysis than the ethoxycarbonyl group in ’s analog, which may undergo ester cleavage under acidic or basic conditions.
  • Amino and Carboxylic Acid Groups: The 5-amino-3,5-dicarboxylic acid analog () could participate in salt formation or hydrogen bonding, making it suitable for ionic interactions in drug-target binding—a contrast to the fluorine-dominated hydrophobic interactions of the target compound.
  • Thiazoles often exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability compared to isoxazoles’ oxygen.

Biological Activity

5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure combining a cyclopentane and isoxazole moiety, which may enhance its stability and biological efficacy. The presence of multiple fluorine atoms is significant, as fluorination often improves the pharmacokinetic properties of organic compounds.

The chemical properties of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole are summarized in the table below:

PropertyValue
Molecular FormulaC7H8F3NO
Molecular Weight179.14 g/mol
CAS Number1823381-28-7
StructureStructure

Anticancer Potential

Research indicates that compounds with structural similarities to 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole exhibit significant biological activities. A study focused on the synthesis of related isoxazole derivatives showed promising anticancer properties. For instance, a compound from the same family demonstrated selective cytotoxicity against prostate cancer cells (PC3) while sparing non-tumorigenic cells (PNT1a). This selectivity was attributed to its binding affinity for key molecular targets involved in cancer proliferation .

The mechanism of action for compounds like 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole often involves modulation of protein activity and disruption of cellular signaling pathways. Specifically, docking studies suggest that these compounds can interact with ribosomal protein S6 kinase beta-1 (S6K1), a critical regulator in cancer cell growth and metabolism .

Interaction Studies

Interaction studies employing various techniques such as molecular docking simulations have been conducted to elucidate the binding affinities of 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole with biological targets. These studies are crucial for understanding how the compound may exert its effects at the molecular level.

Synthesis and Evaluation

In one notable study, researchers synthesized a series of fluorinated isoxazoles and evaluated their biological activities. The synthesis involved optimizing conditions for fluorination and subsequent reactions to generate bioactive compounds. The resulting products were assessed for their ability to enhance Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity—an important target in treating cystic fibrosis .

Comparative Analysis

A comparative analysis was performed between 5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3H-cyclopenta[D]isoxazole and other structurally related compounds. The findings indicated that while several derivatives exhibited biological activity, those containing multiple fluorine substitutions tended to demonstrate improved stability and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.